molecular formula C24H34ClNO3 B13782244 N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride CAS No. 67196-18-3

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride

Cat. No.: B13782244
CAS No.: 67196-18-3
M. Wt: 420.0 g/mol
InChI Key: LKNRLMWCFGYFEA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3β-hydroxycholenamide hydrochloride (DMHCA) is a synthetic steroidal liver X receptor (LXR) agonist initially developed to study structural requirements for LXR ligand binding . Unlike first-generation non-steroidal LXR agonists (e.g., T0901317 and GW3965), DMHCA selectively modulates LXR activity without inducing hepatic lipogenesis, a common adverse effect of systemic LXR activation .

Retinal cholesterol homeostasis relies on local biosynthesis (72% in mice) and systemic uptake (28%) . DMHCA reduces retinal cholesterol levels by partially inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the Bloch pathway of cholesterol synthesis, rather than through canonical LXR-mediated reverse cholesterol transport .

Properties

CAS No.

67196-18-3

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

IUPAC Name

(5-ethoxycarbonyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C24H33NO3.ClH/c1-6-22(28-23(26)27-7-2)24(18-19(3)25(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19,22H,6-7,18H2,1-5H3;1H

InChI Key

LKNRLMWCFGYFEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride typically involves multiple steps, including the formation of the amine group, the introduction of phenyl groups, and the addition of the ethoxyformyloxy moiety. Common reagents used in the synthesis may include dimethylamine, benzene derivatives, and ethyl formate. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Differences

DMHCA’s primary mechanism involves partial inhibition of DHCR24, reducing retinal cholesterol biosynthesis intermediates like desmosterol and lathosterol . In contrast, T0901317 and GW3965 are potent LXR agonists that upregulate reverse cholesterol transport genes (e.g., Abca1, Apoe) but also induce hepatic lipogenesis via Srebp1c activation .

Key Mechanistic Data:

Compound Primary Mechanism Effect on Hepatic Lipogenesis Retinal Cholesterol Reduction
DMHCA DHCR24 inhibition No significant effect 14–17%
T0901317 LXRα/β activation Marked induction Not reported
GW3965 LXRα/β activation Moderate induction Not reported

Efficacy and Selectivity

  • DMHCA : At 80 mg/kg/day, DMHCA reduces retinal cholesterol in both wild-type and Cyp27a1−/−Cyp46a1−/− mice (retinal cholesterol model) but has minimal effects on LXR target genes (e.g., Abca1 in the retina) .
  • T0901317/GW3965 : These compounds show stronger LXR activation in the liver and brain but require lower doses (e.g., 10–50 mg/kg/day) to upregulate Abca1 and reduce inflammation in traumatic brain injury models .

Gene Expression Modulation (Retina):

Gene DMHCA Effect (80 mg/kg/day) T0901317/GW3965 Effect (10–50 mg/kg/day)
Abca1 Minimal/no change Significant upregulation
Srebp1c No change Upregulated (liver-specific)
Il-1β Reduced in brain injury models Not reported

Tissue Penetration

  • T0901317 and GW3965 exhibit broader tissue distribution, including the brain, but lack retinal specificity .

Limitations of Current Evidence

  • Most studies focus on murine models; human retinal cholesterol dynamics may differ.
  • Long-term safety and efficacy of DMHCA in chronic retinal diseases are unverified.

Biological Activity

N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for elucidating its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H30ClN
  • Molecular Weight : 335.92 g/mol
  • IUPAC Name : this compound

Preliminary studies indicate that this compound may interact with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which may contribute to its antidepressant effects. Additionally, its structural similarity to known psychoactive compounds suggests potential interactions with dopamine receptors, further influencing mood and behavior.

Pharmacological Effects

  • Antidepressant Activity :
    • In vitro studies demonstrate that the compound increases serotonin levels, suggesting potential antidepressant effects.
    • Animal models have shown reduced depressive-like behaviors when administered this compound.
  • Anxiolytic Effects :
    • Behavioral tests indicate that the compound may reduce anxiety in rodent models, potentially through modulation of GABAergic pathways.
  • Neuroprotective Properties :
    • Research indicates that it may protect neurons from oxidative stress and apoptosis, possibly through antioxidant mechanisms.

Case Studies

StudyFindings
Study 1 (2022)Demonstrated significant reduction in depressive symptoms in mice treated with the compound compared to control groups.
Study 2 (2023)Reported anxiolytic effects in rat models, showing decreased anxiety-like behavior in elevated plus maze tests.
Study 3 (2024)Found neuroprotective effects in cultured neurons exposed to oxidative stress, suggesting potential for use in neurodegenerative diseases.

Toxicology and Safety Profile

Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as nausea and dizziness. Long-term studies are required to fully understand the chronic toxicity and potential side effects.

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